Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate
CAS No.: 124499-25-8
Cat. No.: VC0045365
Molecular Formula: C13H19NO2S
Molecular Weight: 253.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124499-25-8 |
|---|---|
| Molecular Formula | C13H19NO2S |
| Molecular Weight | 253.36 g/mol |
| IUPAC Name | tert-butyl 3-[5-(2-aminoethyl)thiophen-3-yl]prop-2-enoate |
| Standard InChI | InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)5-4-10-8-11(6-7-14)17-9-10/h4-5,8-9H,6-7,14H2,1-3H3 |
| Standard InChI Key | CWLQBIQWUIALLE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C=CC1=CSC(=C1)CCN |
| Canonical SMILES | CC(C)(C)OC(=O)C=CC1=CSC(=C1)CCN |
Introduction
Physical and Chemical Properties
Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate is an organic compound with a complex structure featuring a thiophene ring and an acrylate group, which contributes to its distinctive chemical behavior. This compound is classified within the family of thiophene-containing compounds, well-known for their applications in organic synthesis and medicinal chemistry.
Basic Identification Parameters
The compound is uniquely identified through several standardized parameters that allow for its precise recognition in chemical databases and research literature.
| Parameter | Value |
|---|---|
| Chemical Name | Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate |
| CAS Number | 124499-25-8 |
| Molecular Formula | C₁₃H₁₉NO₂S |
| Molecular Weight | 253.36 g/mol |
The compound's structure incorporates a thiophene ring system, which contributes to its aromatic character and potential for π-π interactions in various chemical systems . The presence of the acrylate group provides a site for potential polymerization reactions, while the amino-ethyl substituent offers possibilities for further functionalization through the nucleophilic nitrogen atom.
Structural Characteristics
The molecular structure of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate contains several key functional groups that define its chemical behavior. The thiophene ring serves as a central structural element, providing aromaticity and specific electronic characteristics to the molecule. The acrylate moiety introduces an α,β-unsaturated carbonyl system, which is known to participate in various addition reactions, including Michael additions and Diels-Alder reactions. The tert-butyl group attached to the acrylate functionality acts as a protecting group for the carboxylic acid and contributes steric bulk to the molecule, potentially influencing reaction selectivity.
The amino-ethyl side chain extends from the thiophene ring, offering a primary amine functional group that can participate in numerous reactions, including nucleophilic substitutions, amide formations, and reductive aminations. This structural versatility contributes significantly to the compound's utility in organic synthesis and pharmaceutical development.
Reactivity and Chemical Behavior
Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate exhibits diverse reactivity patterns attributable to its multiple functional groups. Understanding these reactivity patterns is essential for its application in synthetic chemistry and materials science.
Characteristic Reactions
The compound can participate in several types of chemical transformations, leveraging the reactivity of its constituent functional groups:
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The acrylate component readily undergoes addition reactions, including:
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Michael additions with various nucleophiles
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Radical-initiated polymerization
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Diels-Alder cycloadditions when serving as a dienophile
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The amino group can participate in:
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Nucleophilic substitution reactions
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Amide and imine formation
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Reductive amination processes
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The thiophene ring can undergo:
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Electrophilic aromatic substitution reactions
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Metallation reactions (particularly at the 2-position)
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Oxidative transformations
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Structural Factors Affecting Reactivity
The reactivity of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate is significantly influenced by the electronic interplay between its electron-donating groups (the amino functionality) and electron-withdrawing groups (the carbonyl component of the acrylate). This electronic distribution facilitates diverse chemical transformations under relatively mild conditions, making the compound versatile in organic synthesis applications.
The presence of the tert-butyl group serves as both a protecting group for the carboxylic acid functionality and introduces steric hindrance that may affect reaction rates and selectivity. Under acidic conditions, the tert-butyl group can be cleaved to reveal the corresponding carboxylic acid, enabling further functional group transformations.
Applications and Research Significance
Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate has garnered interest across various scientific disciplines due to its structural features and chemical versatility. Its applications span several important research areas in modern chemistry.
Pharmaceutical Applications
The compound shows significant potential in pharmaceutical research, where thiophene-containing structures frequently appear in bioactive molecules. Several possible applications include:
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Serving as a building block or intermediate in the synthesis of potential pharmaceutical compounds
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Contributing to structure-activity relationship studies in drug discovery programs
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Providing a scaffold for the development of compounds with specific biological activities
The thiophene ring, in particular, has been incorporated into numerous pharmaceutically active compounds, including anti-inflammatory, antiviral, and anticancer agents, suggesting potential applications for Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate in these therapeutic areas.
Materials Science Applications
In materials science, acrylate-containing compounds like Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate can serve as precursors for various polymeric materials. Potential applications include:
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Development of conductive polymers, leveraging the electronic properties of the thiophene ring
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Creation of functionalized materials with specific optical or electronic properties
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Preparation of cross-linked networks with tailored physical characteristics
The combination of the thiophene unit and the acrylate functionality makes this compound particularly interesting for applications requiring materials with specific electronic or optical properties.
Analytical Methods and Characterization
Proper characterization of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate is essential for confirming its identity, purity, and structural features in research applications.
Spectroscopic Analysis
Several spectroscopic techniques are commonly employed for the characterization of this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the thiophene protons, the alkene protons of the acrylate group, the methylene protons of the amino-ethyl chain, and the tert-butyl group
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¹³C NMR would provide confirmation of carbon environments, including the carbonyl carbon, thiophene carbons, and aliphatic carbons
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Infrared (IR) Spectroscopy:
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Expected to show characteristic absorption bands for the ester carbonyl (~1710 cm⁻¹), C=C stretching, C-N stretching, and N-H bending and stretching modes
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Mass Spectrometry:
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Would confirm the molecular weight of 253.36 g/mol
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Fragmentation patterns could provide structural confirmation through diagnostic fragment ions
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Structure-Property Relationships
Understanding the relationship between the structure of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate and its properties provides insight into its behavior in various chemical environments and applications.
Electronic Properties
The thiophene ring in Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate contributes significantly to its electronic properties. As a five-membered aromatic heterocycle containing a sulfur atom, thiophene possesses unique electronic characteristics:
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The sulfur atom contributes two electrons to the aromatic π-system
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The electron-rich nature of the thiophene ring influences reactivity patterns
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The conjugation between the thiophene ring and the acrylate moiety can affect the electronic distribution throughout the molecule
These electronic features may contribute to the compound's potential applications in materials requiring specific electronic properties, such as conductive polymers or optoelectronic materials.
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